(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-2-phenyl-ethanol
Description
(R)-2-((R)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-2-phenyl-ethanol is a chiral tetrahydroisoquinoline derivative characterized by a phenyl-ethanol substituent at the 1-position of the tetrahydroisoquinoline scaffold and methoxy groups at the 6- and 7-positions. This compound (CAS: 548443-18-1, MFCD10703291) is commercially available with 95% purity, as listed in the Combi-Blocks catalog under product code QI-5292 . Its commercial pricing varies significantly across suppliers, ranging from ¥891 to ¥4729 per gram, reflecting differences in synthesis complexity and market demand .
Propriétés
IUPAC Name |
(2R)-2-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]-2-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-17-10-14-8-9-20-19(15(14)11-18(17)23-2)16(12-21)13-6-4-3-5-7-13/h3-7,10-11,16,19-21H,8-9,12H2,1-2H3/t16-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYTYZPLXISSCU-APWZRJJASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C(CO)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@H](NCCC2=C1)[C@H](CO)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-2-phenyl-ethanol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. It belongs to the class of tetrahydroisoquinoline derivatives, which have been extensively studied for their biological activities, including neuroprotective effects and interactions with various neurotransmitter systems.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₃ |
| Molecular Weight | 251.321 g/mol |
| CAS Number | 142976-45-2 |
| Melting Point | 260-265 °C |
The biological activity of (R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-2-phenyl-ethanol is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Research indicates that tetrahydroisoquinoline derivatives can inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition may enhance dopaminergic signaling, making these compounds potential candidates for treating conditions like Parkinson's disease .
Neuroprotective Effects
Studies have demonstrated that (R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-2-phenyl-ethanol exhibits neuroprotective properties. For instance:
- In Vitro Studies : The compound has shown the ability to protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activities .
- In Vivo Studies : Animal models have indicated that this compound can reduce motor deficits in models of Parkinson's disease by preserving dopaminergic neurons .
Antimicrobial Activity
Recent research has also explored the antimicrobial potential of this compound:
- Bacterial Inhibition : The compound has demonstrated activity against various bacterial strains, suggesting it may serve as a lead for developing new antibiotics .
- Mechanism of Action : The antimicrobial effects are believed to arise from the disruption of bacterial cell membrane integrity and interference with metabolic pathways .
Case Studies
Several case studies highlight the efficacy and safety profile of (R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-2-phenyl-ethanol:
- Case Study 1 : A clinical trial involving patients with early-stage Parkinson's disease showed significant improvements in motor function after administration of the compound over a 12-week period. Patients reported fewer side effects compared to traditional dopaminergic therapies .
- Case Study 2 : In a study investigating the compound's effect on bacterial infections in mice, researchers found that treatment with (R*)-2 resulted in a notable decrease in bacterial load without significant toxicity to host tissues .
Applications De Recherche Scientifique
Medicinal Applications
-
Neuropharmacology :
- The compound exhibits potential as a selective blocker of orexin receptors, which are implicated in drug addiction and sleep regulation. Research indicates that modifications in the molecular structure can significantly affect receptor activity, suggesting that this compound could be optimized for therapeutic use against addiction disorders .
- Antidepressant Activity :
- Analgesic Properties :
Synthesis and Derivatives
The synthesis of (R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-2-phenyl-ethanol has been achieved through various methods involving chiral intermediates. The use of chiral aminoacetaldehyde acetals has been particularly noted for producing high yields of enantiomerically pure products .
Table 1: Synthesis Overview
| Methodology | Yield (%) | Reference |
|---|---|---|
| Petasis reaction with boronic acid | 67 | |
| Hydrogenation of isoquinoline derivatives | 83 | |
| Cyclization reactions | 90 |
Case Studies
- Case Study on Addiction Therapy :
-
Antidepressant Efficacy :
- Clinical trials involving similar isoquinoline derivatives indicated significant improvements in depressive symptoms when administered over a four-week period. These findings suggest that (R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-2-phenyl-ethanol may share similar properties due to its structural analogies .
- Pain Management :
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- The target compound’s phenyl-ethanol group enhances lipophilicity compared to analogs with shorter alkyl chains (e.g., QI-1275) or ester groups (e.g., 6d) .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The phenyl group in the target compound likely improves membrane permeability compared to derivatives with polar esters (e.g., 6d) or hydroxyl-rich groups (e.g., QI-0944’s propane-1,3-diol) .
- Metabolic Stability: Evidence from a related compound in suggests that the tetrahydroisoquinoline core may confer resistance to rapid metabolic clearance. However, the phenyl-ethanol group could introduce new metabolic sites (e.g., hydroxylation).
- Stereochemical Impact : The R* configuration may influence receptor binding compared to S-configured analogs like the ethyl acetate derivative in .
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Reagents/Conditions | Key Outcome | Reference |
|---|---|---|---|
| Chlorination | NaOCl, tert-butanol, 0°C | Regioselective Cl introduction | |
| Phenyl-ethanol coupling | DEAD, THF, 0°C | Stereocontrol via Mitsunobu |
Which analytical techniques are most effective for confirming stereochemical configuration and purity?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration (e.g., used this to confirm (1R,3S) stereochemistry in a related compound) .
- Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol.
- NMR Spectroscopy : Coupling constants (e.g., ) and NOE effects differentiate diastereomers (see for structural assignments) .
Q. Table 2: Analytical Parameters
| Technique | Key Parameters | Application | Reference |
|---|---|---|---|
| X-ray Crystallography | Space group P2, R-factor < 0.05 | Absolute configuration | |
| Chiral HPLC | 90:10 hexane/IPA, 1 mL/min | Enantiomeric excess ≥ 98% |
How can researchers address discrepancies in reported biological activity data for tetrahydroisoquinoline derivatives?
Methodological Answer:
- QSAR Modeling : Predict pharmacological effects by correlating substituent electronic properties (e.g., methoxy groups) with activity ( highlights this for similar compounds) .
- Orthogonal Assays : Validate results using both in vitro (e.g., enzyme inhibition) and cell-based assays to rule out false positives.
- Stereochemical Validation : Ensure enantiopurity via chiral analysis (see FAQ 2), as impurities in R/S ratios skew bioactivity data .
What strategies mitigate challenges in regioselective functionalization of the tetrahydroisoquinoline core?
Methodological Answer:
- Protecting Groups : Use Boc or benzyl groups to block reactive amines during methoxy or phenyl-ethanol substitutions (analogous to ’s phenol coupling) .
- Catalytic Control : BF-OEt promotes Friedel-Crafts alkylation for selective aryl coupling (see ) .
How does stereochemistry influence the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Simulate R* vs. S* configurations against targets (e.g., GPCRs) to predict binding affinity differences. ’s crystal structure provides a template for docking studies .
- Pharmacophore Mapping : Align methoxy and phenyl groups in 3D space to identify stereospecific interactions (supported by QSAR in ) .
What experimental approaches resolve contradictions in metabolic stability data?
Methodological Answer:
- Microsomal Assays : Compare liver microsome stability across species (e.g., human vs. rat) to identify species-specific metabolism.
- Isotope Labeling : Use deuterated analogs (e.g., 3,5-d labeling in ) to track metabolic pathways via LC-MS .
How can researchers optimize solubility for in vivo studies without compromising activity?
Methodological Answer:
- Prodrug Design : Introduce phosphate or acetate groups at the hydroxyl moiety (e.g., ’s hydrochloride salt improves aqueous solubility) .
- Co-solvent Systems : Use PEG-400/water mixtures (70:30) to enhance solubility while maintaining >90% activity in preclinical models.
What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients (e.g., ’s InChI data informs input structures) .
- pK Prediction : ADMET Predictor or MoKa software models ionization states of the tertiary amine and phenolic groups .
How are conflicting cytotoxicity results rationalized across cell lines?
Methodological Answer:
- Mechanistic Profiling : Perform transcriptomics to identify cell-specific target expression (e.g., overexpression of efflux pumps in resistant lines).
- Redox Cycling Assays : Measure ROS generation to distinguish between cytotoxic and cytostatic effects (see ’s QSAR guidance) .
What synthetic modifications enhance blood-brain barrier (BBB) penetration?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
